2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride
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Overview
Description
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and an acetic acid group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through the reaction of pyridine derivatives with acetic anhydride or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic acid: Similar structure but lacks the aminomethyl group.
2-Picolylamine: Contains an aminomethyl group but lacks the acetic acid group.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Similar in having a pyridine ring and acetic acid group but differ in the presence of an imidazo ring.
Uniqueness
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is unique due to the presence of both the aminomethyl and acetic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Properties
Molecular Formula |
C8H12Cl2N2O2 |
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Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-[6-(aminomethyl)pyridin-3-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-7-2-1-6(5-10-7)3-8(11)12;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H |
InChI Key |
FOUSGFBYGDDAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
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